Cas no 25080-20-0 (Heptafluoroisopropyl 4-Iodo-1,1,2,2-tetrafluorobut-1-yl Ether)

Heptafluoroisopropyl 4-Iodo-1,1,2,2-tetrafluorobut-1-yl Ether 化学的及び物理的性質
名前と識別子
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- 1,1,2,2,4,4,4-heptafluoro-3-(iodomethyl)-1-(1,2,2,2-tetrafluoroethoxy)butane
- 1H,1H,2H,6H-Perfluoro(1-iodo-2-methyl-5-oxaheptane)
- 1-IODO-3,3,4,4,6,7,7,7-HEPTAFLUORO-2-(TRIFLUOROMETHYL)-5-OXAHEPTANE
- 1-Iod,1H,1H,2H,2H-tetrafluoro-4-heptafluoroisopropoxybutan
- Heptafluoroisopropoxytetrafluorobutyliodide
- PC5842
- Heptafluoroisopropyl 4-Iodo-1,1,2,2-tetrafluorobut-1-yl Ether
-
計算された属性
- せいみつぶんしりょう: 439.91300
じっけんとくせい
- PSA: 9.23000
- LogP: 4.70250
Heptafluoroisopropyl 4-Iodo-1,1,2,2-tetrafluorobut-1-yl Ether セキュリティ情報
Heptafluoroisopropyl 4-Iodo-1,1,2,2-tetrafluorobut-1-yl Ether 税関データ
- 税関コード:2909199090
- 税関データ:
中国税関コード:
2909199090概要:
29091999090.他の無環エーテル及びそのハロゲン化誘導体(スルホン化、亜硝化又は亜硝化誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29091999090。他の無環エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
Heptafluoroisopropyl 4-Iodo-1,1,2,2-tetrafluorobut-1-yl Ether 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC01640-1g |
Heptafluoroisopropyl 4-iodo-1,1,2,2-tetrafluorobut-1-yl ether |
25080-20-0 | 97% | 1g |
£129.00 | 2025-02-19 | |
TRC | H998593-500mg |
Heptafluoroisopropyl 4-Iodo-1,1,2,2-tetrafluorobut-1-yl Ether |
25080-20-0 | 500mg |
$ 135.00 | 2022-06-04 | ||
1PlusChem | 1P00C2GU-250mg |
1-IODO-3,3,4,4,6,7,7,7-HEPTAFLUORO-2-(TRIFLUOROMETHYL)-5-OXAHEPTANE |
25080-20-0 | 250mg |
$102.00 | 2024-05-20 | ||
Apollo Scientific | PC01640-5g |
Heptafluoroisopropyl 4-iodo-1,1,2,2-tetrafluorobut-1-yl ether |
25080-20-0 | 97% | 5g |
£556.00 | 2025-02-19 | |
Apollo Scientific | PC01640-250mg |
Heptafluoroisopropyl 4-iodo-1,1,2,2-tetrafluorobut-1-yl ether |
25080-20-0 | 97% | 250mg |
£46.00 | 2025-02-19 | |
TRC | H998593-100mg |
Heptafluoroisopropyl 4-Iodo-1,1,2,2-tetrafluorobut-1-yl Ether |
25080-20-0 | 100mg |
$ 65.00 | 2022-06-04 | ||
TRC | H998593-50mg |
Heptafluoroisopropyl 4-Iodo-1,1,2,2-tetrafluorobut-1-yl Ether |
25080-20-0 | 50mg |
$ 50.00 | 2022-06-04 |
Heptafluoroisopropyl 4-Iodo-1,1,2,2-tetrafluorobut-1-yl Ether 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
Heptafluoroisopropyl 4-Iodo-1,1,2,2-tetrafluorobut-1-yl Etherに関する追加情報
Heptafluoroisopropyl 4-Iodo-1,1,2,2-tetrafluorobut-1-yl Ether (CAS No. 25080-20-0): A Comprehensive Overview
Heptafluoroisopropyl 4-Iodo-1,1,2,2-tetrafluorobut-1-yl Ether, identified by its CAS number 25080-20-0, is a specialized fluorinated ether compound that has garnered significant attention in the field of pharmaceutical and materials science. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms, which confer unique physicochemical properties such as high thermal stability, low reactivity, and enhanced lipophilicity. These attributes make it a valuable intermediate in the synthesis of various high-performance materials and bioactive molecules.
The structural composition of Heptafluoroisopropyl 4-Iodo-1,1,2,2-tetrafluorobut-1-yl Ether is defined by a heptafluoroisopropyl group attached to a 4-iodo-1,1,2,2-tetrafluorobutyl moiety. The presence of seven fluorine atoms in the heptafluoroisopropyl group significantly influences the electronic and steric environment of the molecule. This arrangement not only enhances its solubility in nonpolar solvents but also imparts a high degree of rigidity to the molecular structure. The iodine substituent at the fourth position provides a handle for further functionalization via cross-coupling reactions, making it a versatile building block in organic synthesis.
In recent years, the demand for fluorinated compounds in pharmaceutical applications has surged due to their ability to improve drug bioavailability and metabolic stability. Heptafluoroisopropyl 4-Iodo-1,1,2,2-tetrafluorobut-1-yl Ether has been explored as a key intermediate in the development of novel therapeutic agents. For instance, its incorporation into drug candidates has been shown to enhance binding affinity to biological targets by optimizing hydrophobic interactions. This has been particularly relevant in the design of kinase inhibitors and antiviral drugs, where fluorine substitution can modulate pharmacokinetic profiles.
The compound's unique properties have also found applications in advanced materials science. Researchers have leveraged its thermal stability and chemical inertness to develop high-performance polymers and coatings that exhibit exceptional resistance to extreme conditions. Additionally, its ability to undergo selective functionalization has made it useful in creating conductive polymers for electronic devices. The growing interest in sustainable chemistry has further driven innovation in this area, with efforts focused on optimizing synthetic routes to minimize waste and energy consumption.
Recent studies have highlighted the potential of Heptafluoroisopropyl 4-Iodo-1,1,2,2-tetrafluorobut-1-yl Ether in medicinal chemistry through its role as a precursor for bioactive molecules. A notable example is its use in synthesizing fluorinated analogs of existing drugs that exhibit improved efficacy and reduced side effects. The compound's ability to serve as a bridge between different functional groups has enabled the creation of complex molecular architectures with tailored biological activities. This underscores its importance as a tool for drug discovery and development.
The synthesis of Heptafluoroisopropyl 4-Iodo-1,1,2,2-tetrafluorobut-1-yl Ether involves multi-step organic transformations that require precise control over reaction conditions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. The iodine atom's reactivity allows for efficient introduction of various substituents, making it an indispensable reagent in synthetic chemistry labs. Innovations in catalytic systems have further streamlined these processes, reducing reaction times and improving overall efficiency.
The environmental impact of fluorinated compounds has been a subject of ongoing research. While their benefits are well-documented, understanding their degradation pathways and ecological footprint is crucial for sustainable development. Efforts are underway to develop greener synthetic methods that minimize the use of hazardous reagents and solvents. The use of Heptafluoroisopropyl 4-Iodo-1,1,2,2-tetrafluorobut-1-yl Ether as an intermediate exemplifies this trend towards more environmentally responsible chemistry.
The future prospects for this compound are promising, with ongoing research exploring new applications across multiple disciplines. Its versatility as a synthetic building block ensures its continued relevance in both academic and industrial settings. As our understanding of fluorinated chemistry evolves, so too will the innovative uses of compounds like Heptafluoroisopropyl 4-Iodo-1,1,2,2-tetrafluorobut-1-yl Ether. The integration of computational modeling and artificial intelligence into synthetic design is expected to further accelerate the discovery of novel derivatives with enhanced properties.
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